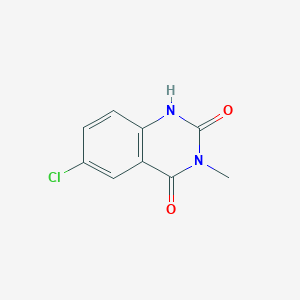

6-chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Descripción general

Descripción

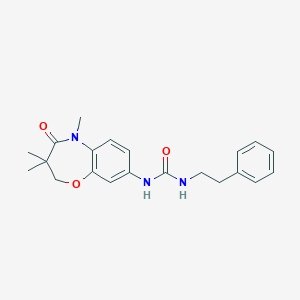

“6-chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a quinazoline derivative . Quinazoline derivatives are a type of nitrogen-containing heterocyclic compounds . They have drawn attention due to their significant biological activities .

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis pathway for “6-chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” would depend on the starting materials and the specific conditions used.Molecular Structure Analysis

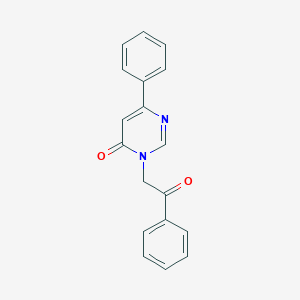

The molecular structure of “6-chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” would include a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core would be substituted with a chlorine atom and a methyl group .Chemical Reactions Analysis

Quinazoline derivatives can participate in a variety of chemical reactions, depending on the substituents present on the quinazoline core . The specific reactions that “6-chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” can undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” would depend on its exact structure. For example, a similar compound, “6-chloro-3,8-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione”, is a powder at room temperature .Mecanismo De Acción

Target of Action

6-Chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione primarily targets specific enzymes or receptors involved in cellular signaling pathways. These targets often include kinases or other regulatory proteins that play crucial roles in cell proliferation, apoptosis, and other vital cellular processes .

Mode of Action

The compound interacts with its targets by binding to the active site of the enzyme or receptor, thereby inhibiting or modulating its activity. This binding can lead to conformational changes in the target protein, altering its function and downstream signaling .

Biochemical Pathways

By inhibiting or modulating the activity of its primary targets, 6-Chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione affects several biochemical pathways. These pathways often include MAPK/ERK and PI3K/AKT signaling cascades, which are critical for cell growth and survival. The disruption of these pathways can lead to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

The pharmacokinetics of 6-Chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the action of 6-Chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione results in the inhibition of cell proliferation and induction of apoptosis . This leads to a reduction in tumor growth and potentially other therapeutic effects, depending on the specific disease context .

Action Environment

The efficacy and stability of 6-Chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . For instance, acidic or basic conditions can affect the compound’s stability, while interactions with other drugs can alter its pharmacokinetic profile .

Safety and Hazards

The safety and hazards associated with “6-chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” would depend on its exact structure and properties. For instance, “6-chloro-3,8-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” has been associated with certain hazards, including being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation .

Direcciones Futuras

The future directions for research on “6-chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” and similar compounds would likely involve further exploration of their synthesis, properties, and biological activities. Given the wide range of activities exhibited by quinazoline derivatives, these compounds could have potential applications in various fields, including medicine and biology .

Propiedades

IUPAC Name |

6-chloro-3-methyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-12-8(13)6-4-5(10)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIWQURLFCAYHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CC(=C2)Cl)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20307725 | |

| Record name | NSC194821 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline | |

CAS RN |

15949-47-0 | |

| Record name | NSC194821 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC194821 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea](/img/structure/B6574736.png)

![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(4-chlorophenyl)urea](/img/structure/B6574767.png)

![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(3-phenylpropyl)urea](/img/structure/B6574774.png)

![1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B6574790.png)

![3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-1-(2-phenylethyl)urea](/img/structure/B6574809.png)

![3-[(3,5-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6574837.png)